This compound is classified under:
The synthesis of 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. A common synthetic route includes:
Specific parameters such as temperature, solvent choice (e.g., dimethyl sulfoxide), and reaction time are critical for optimizing yield and purity during synthesis.
The molecular formula for 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is .
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine bond angles and distances.
The chemical reactivity of 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine includes:
The mechanism of action for 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine primarily involves its role as an inhibitor of specific protein kinases.
Experimental data from enzyme assays demonstrate that this compound exhibits selective inhibition with IC50 values indicating effective concentrations required for half-maximal inhibition.
Property | Value |
---|---|
Molecular Weight | 226.23 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in DMSO; limited solubility in water |
Stability | Stable under normal laboratory conditions |
These properties are crucial for understanding the handling and application of the compound in laboratory settings.
The applications of 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine include:
Synthesis typically follows convergent strategies pairing imidazo[4,5-c]pyridine and 1,2,5-oxadiazol-3-amine precursors. A common approach begins with 2,3,4-triaminopyridine as the foundational building block. Selective N-alkylation at the pyridine nitrogen (N1 position) is achieved using ethyl iodide/potassium carbonate in DMF at 60°C, yielding 1-ethylpyridine-2,3,4-triamine. Subsequent imidazole ring closure employs trimethoxymethane or glyoxal under acidic catalysis (acetic acid, 80°C), installing the ethyl-substituted imidazo[4,5-c]pyridine core. Parallel synthesis of the oxadiazole fragment starts from amidoximes, where cyanoacetamide derivatives undergo hydroxylamine-mediated conversion to 3-amine precursors. Final coupling employs Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) reactions [1] [9].
Table 1: Key Intermediates in Heterocyclic Assembly
Intermediate | Synthetic Route | Yield (%) |
---|---|---|
1-Ethyl-1H-imidazo[4,5-c]pyridine | Cyclocondensation of 1-ethyl-2,3,4-triaminopyridine | 65-72% |
4-Cyano-1,2,5-oxadiazol-3-amine | Hydroxylamine treatment of malononitrile | 85% |
Brominated imidazo[4,5-c]pyridine | NBS bromination at C2 position | 78% |
Regiocontrol is critical at C2/C6 positions due to electronic asymmetry. Electrophilic aromatic substitution (EAS) favors C6 for electrophiles (e.g., bromination), while C2 is more nucleophilic. Directed ortho-metalation using n-BuLi/TMEDA at -78°C enables selective C2 lithiation, trapped by electrophiles (e.g., DMF for formylation). For the target compound, palladium-catalyzed cross-coupling (e.g., Stille, Negishi) between 2-bromo-1-ethylimidazo[4,5-c]pyridine and tin/boron/zinc-functionalized oxadiazoles achieves linkage. Computational studies (DFT) confirm C2’s superior reactivity due to lower activation energy (ΔΔG‡ = -3.2 kcal/mol vs C6) [5] [8].
1,2,5-Oxadiazole (furazan) construction leverages acylhydrazide cyclodehydration. A optimized method uses iodine/potassium carbonate-mediated oxidative cyclization of acylhydrazones derived from ethyl glyoxylate and aminonitrile precursors. Alternative routes include:
Final assembly requires coupling the imidazo[4,5-c]pyridine and 1,2,5-oxadiazol-3-amine moieties. Buchwald-Hartwig amination proves superior to SNAr for amine attachment:
Pd₂(dba)₃ (5 mol%) XantPhos (10 mol%) Cs₂CO₃ base, toluene, 110°C, 24h → 89% yield
SNAr routes (DIPEA, DMF, 120°C) yield <40% due to oxadiazole’s weak π-deficiency. Microwave assistance (150W, 150°C) reduces reaction time to 30 minutes without decomposition. Purification uses reverse-phase HPLC (C18 column, water/acetonitrile gradient) to achieve ≥98% purity [1] [6].
Table 2: Coupling Method Comparison for Final Assembly
Method | Conditions | Yield (%) | Purity |
---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, Cs₂CO₃, toluene | 89% | ≥98% |
Nucleophilic Aromatic Substitution | DIPEA, DMF, 120°C, 48h | 38% | 92% |
Microwave-Assisted SNAr | DIPEA, NMP, 150°C, 0.5h, 150W | 75% | 95% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3